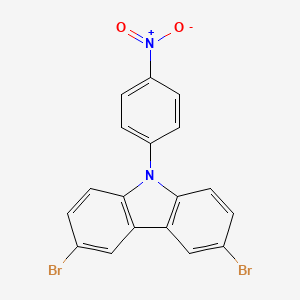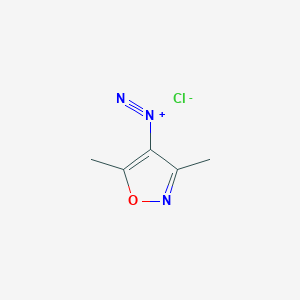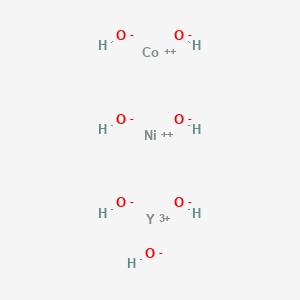
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) is a complex compound that combines the properties of cobalt, nickel, and yttrium hydroxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) typically involves the co-precipitation method. This process includes the simultaneous precipitation of cobalt, nickel, and yttrium hydroxides from their respective nitrate or chloride salts in an alkaline medium. The reaction is usually carried out at room temperature with constant stirring to ensure homogeneity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions such as temperature, pH, and concentration of reactants, ensuring consistent product quality. The solid-state urea flux synthesis method is also employed, where urea acts as a precipitating agent in the presence of metal nitrate hexahydrates .
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and mixed-metal compounds. These products often exhibit enhanced electrochemical properties, making them suitable for applications in energy storage and catalysis .
Scientific Research Applications
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) has a wide range of scientific research applications:
Energy Storage: It is used as an electrode material in supercapacitors and batteries due to its high capacitance and stability.
Materials Science: It is employed in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism by which cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) exerts its effects is primarily through its electrochemical activity. The compound undergoes reversible redox reactions, facilitating electron transfer processes. This makes it an effective material for energy storage applications. The molecular targets and pathways involved include the active sites on the metal hydroxide surfaces, which interact with reactants to catalyze various reactions .
Comparison with Similar Compounds
Similar Compounds
Nickel hydroxide: Commonly used in batteries and supercapacitors.
Cobalt hydroxide: Used as a catalyst and in battery electrodes.
Yttrium hydroxide: Known for its applications in materials science and catalysis.
Uniqueness
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) stands out due to its combination of properties from cobalt,
Properties
CAS No. |
364589-07-1 |
|---|---|
Molecular Formula |
CoH7NiO7Y |
Molecular Weight |
325.58 g/mol |
IUPAC Name |
cobalt(2+);nickel(2+);yttrium(3+);heptahydroxide |
InChI |
InChI=1S/Co.Ni.7H2O.Y/h;;7*1H2;/q2*+2;;;;;;;;+3/p-7 |
InChI Key |
AXDAVXMGURJNSK-UHFFFAOYSA-G |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)


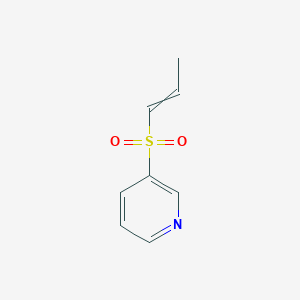
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
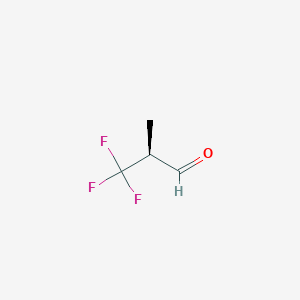
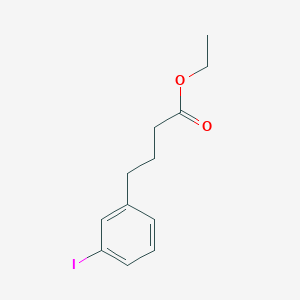

![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
